molecular formula C15H16F3NO2 B5185099 N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide

N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide

Cat. No. B5185099
M. Wt: 299.29 g/mol
InChI Key: LOTHRCKXQOFFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide, also known as TFE-TMA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in different fields.

Mechanism of Action

N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide works by binding to specific regions of proteins and enzymes, causing changes in their structure and function. This binding is dependent on the specific amino acid residues present in the protein or enzyme, making N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide a highly selective tool for studying protein structure and function.
Biochemical and Physiological Effects:
N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been shown to have minimal effects on cell viability and metabolism, making it a safe and reliable tool for scientific research. However, its effects on specific proteins and enzymes can lead to changes in their activity and function, which can have downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide is its high selectivity for specific proteins and enzymes, allowing for precise targeting and analysis. Additionally, N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide is relatively easy to synthesize and has minimal effects on cell viability and metabolism. However, N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research involving N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide. One area of focus is the development of new methods for N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide synthesis and modification, which could lead to improved properties and applications. Additionally, N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide could be used in combination with other tools and techniques to gain a more comprehensive understanding of protein structure and function. Finally, N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide could be studied for its potential use in drug discovery and development, particularly in the development of targeted therapies for specific diseases.

Synthesis Methods

N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4,6,7-trimethyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-amino-2,2,2-trifluoroethanol to yield N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been used in various scientific studies due to its ability to selectively bind to certain proteins and enzymes. One of the main applications of N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide is in the field of proteomics, where it is used as a tool for protein structure analysis. N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has also been studied for its potential use in drug discovery and development.

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c1-8-4-9(2)13-11(6-21-14(13)10(8)3)5-12(20)19-7-15(16,17)18/h4,6H,5,7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTHRCKXQOFFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=COC2=C1C)CC(=O)NCC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide

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